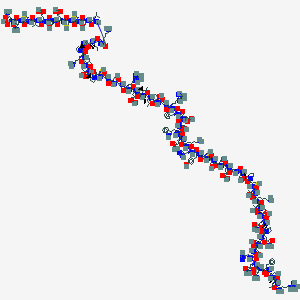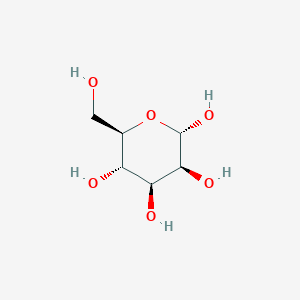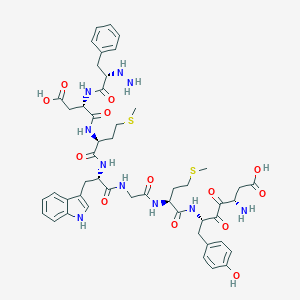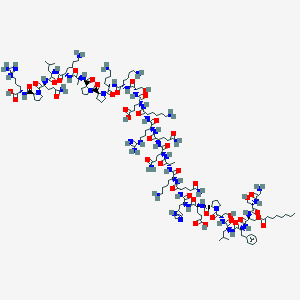
Ghrelin (Ratte)
Übersicht
Beschreibung
Ghrelin is an octanoylated peptide, crucial for energy homeostasis, growth hormone release, and a myriad of metabolic functions. Though primarily produced in the gastric oxyntic mucosa, there's evidence suggesting potential synthesis in the central nervous system, which remains debated (Cabral et al., 2017).
Synthesis Analysis
The synthesis of ghrelin involves octanoylation, a post-translational modification crucial for its activity. This process is essential for ghrelin's ability to bind to its receptor, GHSR-1a, and exert its physiological effects, including growth hormone secretion and appetite stimulation. The precise mechanisms and sites of ghrelin synthesis, including potential central production, remain areas of active investigation and debate (Cabral et al., 2017).
Molecular Structure Analysis
Ghrelin's structure is unique due to the octanoyl group attached to the serine residue, a modification critical for its biological activity. This structure interacts with the GHSR-1a receptor, triggering a cascade of physiological effects. The diversity in ghrelin's molecular forms, including acylated and des-acyl ghrelin, contributes to its multifunctional role in regulating energy balance and metabolic processes (Korbonits et al., 2004).
Chemical Reactions and Properties
Ghrelin undergoes specific chemical modifications that are pivotal for its action. The octanoylation of ghrelin is not only critical for its binding to the GHSR-1a but also for its ability to cross the blood-brain barrier, suggesting a significant role in central as well as peripheral actions. These chemical properties underline ghrelin's involvement in a wide range of physiological functions, from growth hormone release to energy homeostasis (Korbonits et al., 2004).
Physical Properties Analysis
The physical properties of ghrelin, including its stability and solubility, are influenced by its acylation status. Acyl ghrelin is less stable but more biologically active than its des-acyl counterpart, affecting its interaction with receptors and physiological roles. Understanding these properties is crucial for developing ghrelin-based therapeutic strategies (Korbonits et al., 2004).
Chemical Properties Analysis
Ghrelin's chemical properties, particularly its octanoylation, are essential for its biological activity and interaction with the GHSR-1a receptor. This interaction is central to ghrelin's role in stimulating growth hormone release, regulating appetite, and influencing energy metabolism. The complexity of ghrelin's chemical properties highlights its significance in metabolic regulation and potential therapeutic applications (Korbonits et al., 2004).
Wissenschaftliche Forschungsanwendungen
1. Regulierung der Körperzusammensetzung und des Stoffwechsels Ghrelin, ein Peptidhormon, das aus den Zellen des Magens freigesetzt wird, spielt eine wichtige Rolle bei der Regulierung der Körperzusammensetzung und des Stoffwechsels . Es stimuliert den Appetit und die Nahrungsaufnahme bei Säugetieren, reguliert die Darmmotilität, die Magensäuresekretion, das Geschmacksempfinden, den zirkadianen Rhythmus, das Lernen und Gedächtnis, oxidativen Stress, Autophagie und den Glukosestoffwechsel .
Stimulation des Wachstumshormons
Wenn die Freisetzung des endogenen Liganden GHSR-1a, d.h. Ghrelin, gestört oder gestoppt ist, werden externe Substitute verabreicht, um die Stimulation des Wachstumshormons und des Appetits zu induzieren . Ghrelin-Rezeptor-Agonisten werden als externer Ersatz für Ghrelin zur Regulierung und Stimulation des Wachstumshormons entwickelt .
Veterinärmedizin
Capromorelin, ein Ghrelin-Rezeptor-Agonist, wird zur Steigerung des Appetits bei Hunden eingesetzt und wurde im Herbst 2017 auf den Markt gebracht . Im Jahr 2020 genehmigte die USFDA Capromorelin zur Behandlung von Gewichtsverlust bei chronischer Nierenerkrankung bei Katzen .
Behandlung von Krebskachexie
Ghrelin wurde im Zusammenhang mit Krebskachexie untersucht, einer multifaktoriellen Erkrankung, die durch verminderte Nahrungsaufnahme und Gewichtsverlust aufgrund von reduzierter Muskulatur mit oder ohne Verlust der Fettmasse gekennzeichnet ist . Die traditionelle japanische Kampo-Medizin Rikkunshito, die die Ghrelin-Signalübertragung verstärkt, hat sich als wirksam bei der Linderung der mit Krebskachexie verbundenen Anorexie durch Abmilderung der Ghrelin-Resistenz erwiesen .
Untersuchung der Zöliakie
Ghrelin Ratte wurde für intraperitoneale Injektionen bei Ratten verwendet, um seine Auswirkungen auf die Zöliakie zu untersuchen .
Forschung zu Lernen und Gedächtnis
<a data-citationid="8c23704b-aeb2-04a5-0bc8-b0b95511af12-32-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007
Wirkmechanismus
Target of Action
Ghrelin, a stomach hormone, acts as an endogenous ligand of the orphan G-protein-coupled receptor . It is a 28-amino acid peptide existing in two major forms: n-octanoyl-modified ghrelin and des-acyl ghrelin . The primary targets of ghrelin are the growth hormone secretagogue receptor (GHS-R) and cells in the anterior pituitary gland and hypothalamic arcuate nucleus .
Mode of Action
Ghrelin interacts with its targets to stimulate the release of growth hormone from the pituitary and stimulate appetite . It increases the intracellular calcium concentration via an inositol 1,4,5-trisphosphate (IP3) signal transduction pathway . Ghrelin also stimulates the synthesis of neuropeptide Y (NPY) and agouti-related protein (AgRP) in the arcuate nucleus neurons of the hypothalamus and hindbrain, which in turn enhance food intake .
Biochemical Pathways
Ghrelin participates in a variety of biochemical pathways. It plays a protective role in damaged tissues or organs by stimulating the secretion of other hormone-secreting axes, activating anti-inflammatory factors, and inhibiting the production of inflammatory factors . Ghrelin also has a diverse immunoregulatory role, mediating the release of anti-inflammatory cytokines such as IL-4 and 10 along with TGF-β while reducing pro-inflammatory cytokines such as TNF-α, INF-γ, and IL-1β from various immunologically competent cells .
Pharmacokinetics
Studies on ghrelin agonists have shown that they can induce a rapid and dose-dependent increase in plasma drug concentrations . These ghrelin agonists have low blood-brain barrier permeability and a plasma elimination half-life of approximately 99 minutes .
Result of Action
The action of ghrelin results in a number of molecular and cellular effects. It induces growth hormone release, stimulates appetite, and controls energy utilization . Ghrelin also enhances the value of rewarding foods, drugs, and alcohol . In rats with diabetes, the expression of ghrelin increased as a result of cachexia . Furthermore, ghrelin functions as a cardio-protective peptide by being an anti-inflammatory agent, promoting angiogenesis, inhibiting arrhythmia, and improving heart failure .
Action Environment
The action, efficacy, and stability of ghrelin can be influenced by various environmental factors. For instance, in cultured cortical neuronal networks, ghrelin increases the rate of synapse formation and activity development . Moreover, ghrelin’s action in the brain controls adipocyte metabolism . It channels nutrient partitioning toward fat storage by favoring glucose and triglyceride uptake, increasing lipogenesis, and inhibiting lipid oxidation in white adipocytes .
Biochemische Analyse
Biochemical Properties
Ghrelin acts as a ligand for G-protein coupled receptor, GHSR1A (growth hormone secretagogue receptor), and controls energy utilization and feeding . This peptide is involved in enhancing the value of rewarding foods, drugs, and alcohol .
Cellular Effects
In rats with diabetes, the expression of Ghrelin increased as a result of cachexia . This suggests that Ghrelin plays a significant role in energy homeostasis and metabolic regulation .
Molecular Mechanism
Ghrelin exerts its effects at the molecular level through binding interactions with GHSR1A . Its activation of GHSR1A influences various cellular functions, including energy utilization and feeding behavior .
Temporal Effects in Laboratory Settings
The effects of Ghrelin have been studied extensively in laboratory settings. For instance, a study found that diet-induced obesity suppresses Ghrelin in rat gastrointestinal tract and serum . This suggests that Ghrelin levels and activity can change over time in response to dietary and metabolic factors .
Dosage Effects in Animal Models
While specific dosage effects of Ghrelin in animal models are not mentioned in the search results, it’s known that Ghrelin plays a crucial role in energy homeostasis and feeding behavior . Therefore, variations in Ghrelin dosage could potentially impact these processes.
Metabolic Pathways
Ghrelin is involved in metabolic homeostasis . It interacts with GHSR1A to control energy utilization and feeding , suggesting that it plays a role in the metabolic pathways related to these processes .
Transport and Distribution
While the specific transport and distribution mechanisms of Ghrelin within cells and tissues are not mentioned in the search results, it’s known that Ghrelin is secreted mainly from the stomach . This suggests that it may be transported through the bloodstream to reach its target receptors in the brain and other tissues .
Subcellular Localization
Ghrelin is mainly expressed in the stomach, with a small amount being expressed in the hypothalamus, pituitary gland, or peripheral organs . This suggests that Ghrelin may be localized to these tissues and organs within the body .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-118(205)234-78-106(188-135(222)103(75-193)168-115(200)73-153)137(224)184-101(71-84-32-13-12-14-33-84)133(220)183-100(70-81(4)5)132(219)187-105(77-195)143(230)190-66-29-42-108(190)139(226)178-95(51-57-117(203)204)129(216)185-102(72-85-74-162-79-165-85)134(221)177-93(48-54-113(156)198)128(215)171-86(34-16-21-58-148)121(208)166-82(6)119(206)170-91(46-52-111(154)196)126(213)175-92(47-53-112(155)197)127(214)173-90(39-26-63-163-146(158)159)123(210)172-88(36-18-23-60-150)122(209)176-94(50-56-116(201)202)130(217)186-104(76-194)136(223)174-89(37-19-24-61-151)124(211)179-96(38-20-25-62-152)141(228)192-68-31-44-110(192)144(231)191-67-30-41-107(191)138(225)167-83(7)120(207)169-87(35-17-22-59-149)125(212)182-99(69-80(2)3)131(218)180-97(49-55-114(157)199)142(229)189-65-28-43-109(189)140(227)181-98(145(232)233)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-195H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,196)(H2,155,197)(H2,156,198)(H2,157,199)(H,162,165)(H,166,208)(H,167,225)(H,168,200)(H,169,207)(H,170,206)(H,171,215)(H,172,210)(H,173,214)(H,174,223)(H,175,213)(H,176,209)(H,177,221)(H,178,226)(H,179,211)(H,180,218)(H,181,227)(H,182,212)(H,183,220)(H,184,224)(H,185,216)(H,186,217)(H,187,219)(H,188,222)(H,201,202)(H,203,204)(H,232,233)(H4,158,159,163)(H4,160,161,164)/t82-,83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAOOKCCUBGSMI-MXAPAKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H245N45O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does ghrelin interact with its receptor and what are the downstream effects in the context of inflammation? [, ]
A1: Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R). [] This interaction triggers a cascade of intracellular signaling events, influencing various physiological processes. While primarily recognized for its role in appetite regulation, ghrelin also demonstrates anti-inflammatory properties. [] For instance, in the stomach of diabetic rats, exogenous ghrelin administration was linked to a reduction in pro-inflammatory markers like interleukin-6 (IL-6) and interleukin-1β (IL-1β), suggesting a potential protective effect against inflammation. []
Q2: The research mentions changes in ghrelin levels during mesenteric ischemia in rats. Could you elaborate on the significance of these findings? []
A2: The study observing ghrelin levels during mesenteric ischemia in a rat model highlights a crucial aspect of the hormone's response to acute physiological stress. [] The research demonstrated a significant increase in plasma ghrelin levels following the induction of ischemia, with the highest concentrations observed at the later stages of the experiment (180 minutes). [] This surge in ghrelin levels suggests a potential protective mechanism activated in response to ischemic injury. While further research is needed to fully understand the underlying mechanisms, these findings point towards a possible therapeutic role for ghrelin in mitigating ischemia-reperfusion injury.
Q3: How does altered ghrelin signaling, particularly in relation to leptin, contribute to appetite changes in conditions like adjuvant arthritis? []
A3: Adjuvant arthritis in rats presents a compelling model for studying anorexia associated with chronic inflammatory conditions. Research indicates a complex interplay between ghrelin and leptin, two key hormones regulating appetite, in this context. [] Despite elevated ghrelin levels, a potent appetite stimulant, adjuvant arthritis rats exhibit reduced food intake and weight loss. [] This paradox might be attributed to the concurrent decrease in leptin, a hormone signaling satiety, and an overexpression of the orexigenic neuropeptide Y (NPY) in the hypothalamus. [] This suggests that the anorexigenic pathways, potentially driven by inflammation, overpower the orexigenic signals from ghrelin, leading to the observed appetite suppression.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



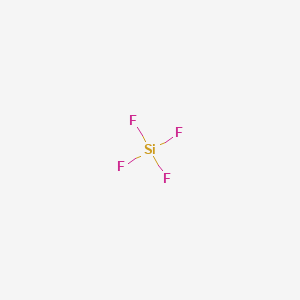
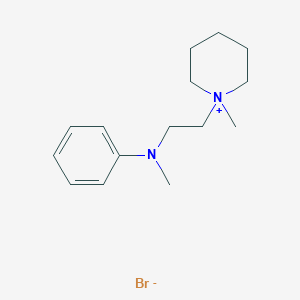

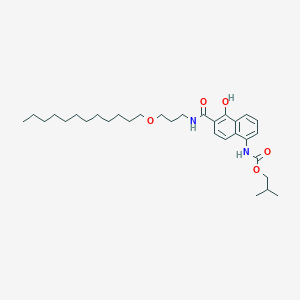
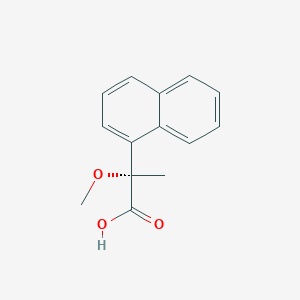
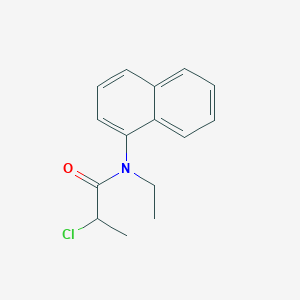
![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)
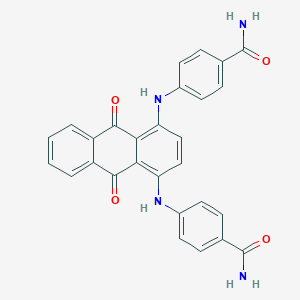
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)
